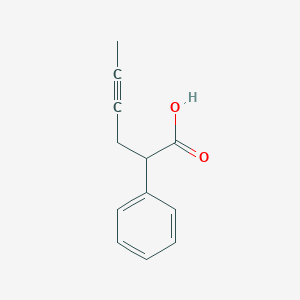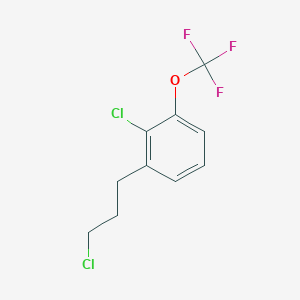![molecular formula C6H8O B14039408 Bicyclo[1.1.1]pentane-2-carbaldehyde](/img/structure/B14039408.png)
Bicyclo[1.1.1]pentane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.1]pentane-2-carbaldehyde is an organic compound belonging to the family of bicyclic bridged compounds. It is characterized by a highly strained molecular structure, which consists of a bicyclo[1.1.1]pentane core with an aldehyde functional group attached to the second carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentane-2-carbaldehyde typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another practical approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane-2-carbaldehyde may involve scalable methods such as carbene insertion or radical addition, which are practical and efficient for large-scale synthesis . These methods allow for the installation of various functional groups at the bridgehead positions, making the compound versatile for further functionalization .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[1.1.1]pentane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The highly strained nature of the bicyclo[1.1.1]pentane core makes it reactive towards different reagents and conditions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include bicyclo[1.1.1]pentane-2-carboxylic acid (oxidation), bicyclo[1.1.1]pentane-2-methanol (reduction), and various substituted bicyclo[1.1.1]pentane derivatives (substitution) .
Aplicaciones Científicas De Investigación
Bicyclo[1.1.1]pentane-2-carbaldehyde has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of bicyclo[1.1.1]pentane-2-carbaldehyde involves its interaction with molecular targets through its strained bicyclic structure. This strain allows the compound to undergo reactions that are not typically observed with less strained molecules . The aldehyde group can form covalent bonds with nucleophilic sites on biological targets, leading to various biological effects . Additionally, the bicyclo[1.1.1]pentane core can serve as a rigid scaffold that enhances the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane-2-carbaldehyde can be compared with other similar compounds such as:
Cubane: Another highly strained bicyclic compound with a cubic structure.
Bicyclo[2.2.2]octane: A less strained bicyclic compound with a larger ring system.
[1.1.1]Propellane: The precursor to bicyclo[1.1.1]pentane, which undergoes nucleophilic or radical addition to form the bicyclo[1.1.1]pentane core.
The uniqueness of this compound lies in its combination of a highly strained bicyclic core with an aldehyde functional group, making it a versatile and valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C6H8O |
|---|---|
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
bicyclo[1.1.1]pentane-2-carbaldehyde |
InChI |
InChI=1S/C6H8O/c7-3-6-4-1-5(6)2-4/h3-6H,1-2H2 |
Clave InChI |
DHTBLLDMFKGNBU-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


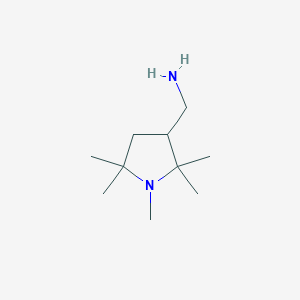
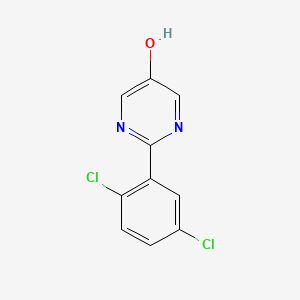
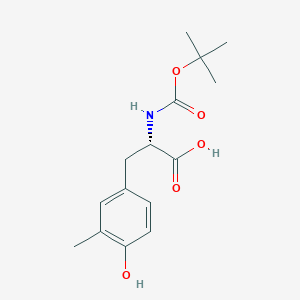
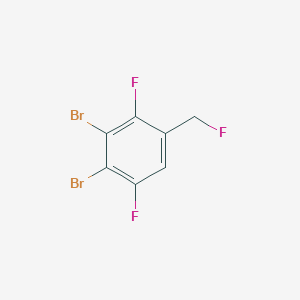
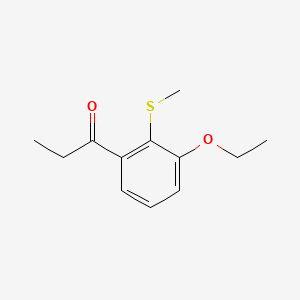
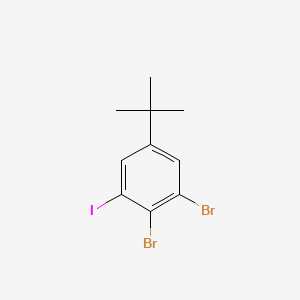
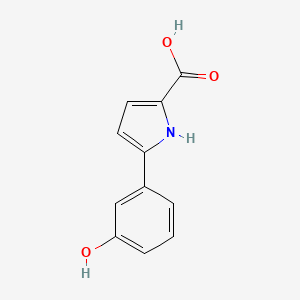
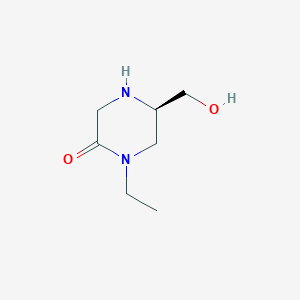
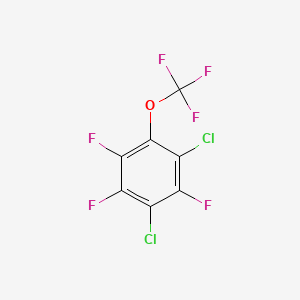
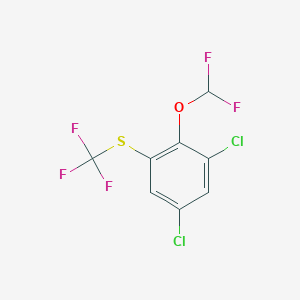
![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)
